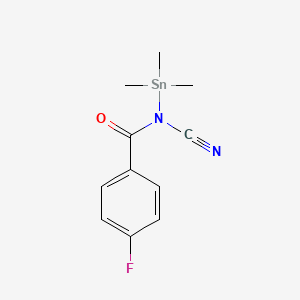![molecular formula C11H8ClNO B14543936 2-[(2-Chlorophenyl)methylidene]-3-oxobutanenitrile CAS No. 62219-84-5](/img/structure/B14543936.png)
2-[(2-Chlorophenyl)methylidene]-3-oxobutanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-Chlorophenyl)methylidene]-3-oxobutanenitrile is an organic compound with the molecular formula C10H6ClNO. It is a derivative of butanenitrile, featuring a chlorophenyl group and a nitrile group. This compound is known for its applications in various fields, including chemistry, biology, and industry.
Preparation Methods
The synthesis of 2-[(2-Chlorophenyl)methylidene]-3-oxobutanenitrile typically involves the condensation of 2-chlorobenzaldehyde with ethyl cyanoacetate in the presence of a base such as sodium ethoxide. The reaction is carried out under reflux conditions, and the product is obtained after purification through recrystallization . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure higher yields and purity.
Chemical Reactions Analysis
2-[(2-Chlorophenyl)methylidene]-3-oxobutanenitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of carboxylic acids.
Reduction: Reduction reactions using reducing agents like sodium borohydride or lithium aluminum hydride can convert the nitrile group to an amine group.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as hydroxide or amine groups.
Condensation: The compound can participate in condensation reactions with various aldehydes or ketones to form more complex molecules.
Common reagents and conditions used in these reactions include bases (e.g., sodium ethoxide), acids (e.g., hydrochloric acid), and solvents (e.g., ethanol, methanol). Major products formed from these reactions include carboxylic acids, amines, and substituted derivatives .
Scientific Research Applications
2-[(2-Chlorophenyl)methylidene]-3-oxobutanenitrile has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 2-[(2-Chlorophenyl)methylidene]-3-oxobutanenitrile involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit bacterial enzymes, leading to antimicrobial activity, or interact with cellular pathways involved in cancer cell proliferation .
Comparison with Similar Compounds
Similar compounds to 2-[(2-Chlorophenyl)methylidene]-3-oxobutanenitrile include:
2-[(2-Chlorophenyl)methylidene]malononitrile: Known for its use as a tear gas (CS gas).
2-[(2-Chlorophenyl)methylidene]propanedinitrile: Another nitrile derivative with similar chemical properties.
2-[(2-Chlorophenyl)methylidene]acetophenone: A ketone derivative with comparable reactivity.
Compared to these compounds, this compound is unique due to its specific structure, which imparts distinct chemical and biological properties .
Properties
CAS No. |
62219-84-5 |
|---|---|
Molecular Formula |
C11H8ClNO |
Molecular Weight |
205.64 g/mol |
IUPAC Name |
2-[(2-chlorophenyl)methylidene]-3-oxobutanenitrile |
InChI |
InChI=1S/C11H8ClNO/c1-8(14)10(7-13)6-9-4-2-3-5-11(9)12/h2-6H,1H3 |
InChI Key |
GOLGRTLHEWRPCL-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)C(=CC1=CC=CC=C1Cl)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(4-Fluorophenoxy)methyl]-4-phenylmorpholin-2-one](/img/structure/B14543855.png)
![(4E)-4-{[4-(Diethylamino)phenyl]imino}-1-phenylbutane-1,3-dione](/img/structure/B14543861.png)








![1-{2-[(Diphenylmethyl)amino]-2-oxoethyl}-1-methylpiperidin-1-ium iodide](/img/structure/B14543916.png)


![3,5-Bis{[(4-methoxyphenyl)methyl]sulfanyl}pyridine-2-carboxylic acid](/img/structure/B14543943.png)
